molecular formula C18H14O3 B11804110 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde

5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde

Cat. No.: B11804110
M. Wt: 278.3 g/mol
InChI Key: NWTAACIMFJJEGO-UHFFFAOYSA-N
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Description

5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a carbaldehyde group and a biphenyl moiety

Preparation Methods

The synthesis of 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde typically involves the following steps:

    Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid in the presence of a palladium catalyst.

    Attachment of the furan ring: The biphenyl intermediate is then reacted with furan-2-carbaldehyde under basic conditions to form the desired product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.

Chemical Reactions Analysis

5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.

Scientific Research Applications

5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl moiety can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde include:

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound features a similar furan ring but with a cyanophenyl group instead of a biphenyl moiety.

    5-(Ethoxymethyl)furan-2-carboxaldehyde: This compound has an ethoxymethyl group attached to the furan ring instead of a biphenyl moiety.

The uniqueness of 5-((4’-Methyl-[1,1’-biphenyl]-4-yl)oxy)furan-2-carbaldehyde lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

5-[4-(4-methylphenyl)phenoxy]furan-2-carbaldehyde

InChI

InChI=1S/C18H14O3/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)20-18-11-10-17(12-19)21-18/h2-12H,1H3

InChI Key

NWTAACIMFJJEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(O3)C=O

Origin of Product

United States

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